Cas no 1245010-72-3 ((2-bromo-4,6-difluorophenyl)hydrazine hydrochloride)
(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2-broMo-4,6-difluorophenyl)hydrazine hydrochloride
- (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride
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- MDL: MFCD20441557
- Inchi: 1S/C6H5BrF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H
- InChI Key: IOWKVZHOULRYKV-UHFFFAOYSA-N
- SMILES: N(C1C(=CC(F)=CC=1Br)F)N.Cl
(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B998093-10mg |
(2-Bromo-4,6-difluorophenyl)hydrazine Hydrochloride |
1245010-72-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B998093-50mg |
(2-Bromo-4,6-difluorophenyl)hydrazine Hydrochloride |
1245010-72-3 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B998093-100mg |
(2-Bromo-4,6-difluorophenyl)hydrazine Hydrochloride |
1245010-72-3 | 100mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-50mg |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 50mg |
¥3900.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-100mg |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 100mg |
¥5011.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-250mg |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 250mg |
¥8931.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-500mg |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 500mg |
¥13204.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-1g |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 1g |
¥18111.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334039-2.5g |
(2-Bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 2.5g |
¥28399.00 | 2024-08-09 | |
| Enamine | EN300-86418-0.05g |
(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride |
1245010-72-3 | 95% | 0.05g |
$155.0 | 2023-09-02 |
(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride
Comprehensive Guide to (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride (CAS No. 1245010-72-3): Properties, Applications, and Market Insights
(2-bromo-4,6-difluorophenyl)hydrazine hydrochloride (CAS No. 1245010-72-3) is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. This halogenated hydrazine derivative is gaining attention due to its unique structural features, which make it a valuable intermediate in synthetic chemistry. With the increasing demand for fluorinated compounds in drug discovery, this chemical has become a subject of interest for researchers exploring novel bioactive molecules.
The molecular structure of (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride combines bromine and fluorine substituents on an aromatic ring, attached to a hydrazine functional group. This combination creates interesting electronic properties that influence its reactivity. The hydrochloride salt form enhances its stability and solubility, making it more practical for laboratory applications. Recent studies have shown that such halogenated hydrazine derivatives can serve as precursors for various heterocyclic compounds with potential biological activities.
In pharmaceutical applications, 1245010-72-3 is primarily used as a building block for the synthesis of more complex molecules. Its difluorophenyl moiety is particularly valuable in medicinal chemistry, as fluorine incorporation often improves metabolic stability and membrane permeability of drug candidates. Researchers are investigating its use in developing kinase inhibitors and other targeted therapies, especially in areas like oncology and inflammation where halogenated compounds have shown promise.
The agrochemical industry also benefits from derivatives of (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride. Its structural features make it suitable for creating novel pesticide intermediates with improved efficacy and environmental profiles. The presence of both bromine and fluorine atoms allows for precise modification of biological activity, addressing growing concerns about pest resistance and the need for more sustainable crop protection solutions.
From a synthetic chemistry perspective, this compound offers several advantages. The hydrazine hydrochloride group serves as a versatile handle for various transformations, including cyclizations and condensations. Recent publications highlight its use in multi-component reactions to create diverse molecular scaffolds. These applications align with current trends in green chemistry, where researchers seek efficient methods to reduce synthetic steps and waste generation.
Market analysis indicates growing interest in fluorinated building blocks like 1245010-72-3. The global market for fine chemicals is expanding, driven by increased R&D investment in pharmaceuticals and specialty materials. Suppliers are responding to this demand by improving production processes for such halogenated intermediates, ensuring consistent quality and scalability. Pricing trends show moderate stability, with fluctuations primarily tied to raw material availability for bromine and fluorine-containing precursors.
Handling and storage of (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride require standard laboratory precautions for hydrazine derivatives. While not classified among restricted substances, proper ventilation and personal protective equipment are recommended during use. The compound typically appears as a white to off-white crystalline powder with good shelf stability when stored under appropriate conditions (usually at 2-8°C in a dry environment).
Recent patent literature reveals innovative applications of 1245010-72-3 in material science, particularly in the development of functional polymers and coordination complexes. Its ability to form stable complexes with transition metals is being explored for catalytic applications and advanced materials design. These developments complement traditional uses in small molecule synthesis, expanding the compound's potential across multiple scientific disciplines.
Quality control for (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride typically involves HPLC analysis to verify purity, along with standard spectroscopic characterization (NMR, MS). Reputable suppliers provide comprehensive analytical data and certificates of analysis, which are crucial for research applications requiring high-purity intermediates. Batch-to-batch consistency is particularly important for pharmaceutical development where regulatory compliance is essential.
The future outlook for 1245010-72-3 appears promising, with potential growth in both established and emerging applications. As synthetic methodologies advance and the importance of fluorine chemistry continues to rise in drug discovery, this compound is likely to maintain its relevance. Ongoing research into its derivatives may uncover new biological activities or material properties, further expanding its utility across chemical industries.
For researchers considering (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride for their projects, several factors should be evaluated. The compound's compatibility with various reaction conditions, its stability under different pH ranges, and potential side reactions should all be considered during experimental design. Literature reviews suggest successful applications in both aqueous and organic media, though optimal conditions may vary depending on the specific transformation being attempted.
In conclusion, 1245010-72-3 represents an important chemical intermediate with diverse applications in modern chemistry. Its unique combination of bromine and fluorine substituents, coupled with the reactive hydrazine functionality, makes it a versatile tool for synthetic chemists. As the chemical industry continues to prioritize innovation in specialty chemicals and pharmaceutical intermediates, compounds like (2-bromo-4,6-difluorophenyl)hydrazine hydrochloride will remain valuable assets in research and development pipelines worldwide.
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